molecular formula C23H27N3O5S B2442253 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851406-22-9

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2442253
CAS No.: 851406-22-9
M. Wt: 457.55
InChI Key: GFZBDFRRKLHLJI-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzamide group, and a diethylsulfamoyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and quinoline moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or acylated quinoline and benzamide derivatives.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes such as DNA replication and protein synthesis. Additionally, it may interfere with cellular signaling pathways, resulting in the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.

    Benzamide derivatives: Compounds like N-(2-hydroxyethyl)benzamide and N-(2-chloroethyl)benzamide.

Uniqueness

  • The presence of the diethylsulfamoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other quinoline and benzamide derivatives.
  • Its ability to undergo diverse chemical reactions and its potential applications in various fields of research make it a compound of significant interest.

Properties

CAS No.

851406-22-9

Molecular Formula

C23H27N3O5S

Molecular Weight

457.55

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C23H27N3O5S/c1-4-26(5-2)32(29,30)20-10-7-16(8-11-20)22(27)24-13-12-18-14-17-6-9-19(31-3)15-21(17)25-23(18)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28)

InChI Key

GFZBDFRRKLHLJI-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O

solubility

not available

Origin of Product

United States

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